3-喹啉甲硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

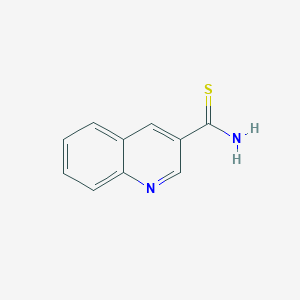

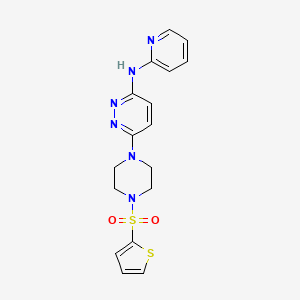

3-Quinolinecarbothioamide is a chemical compound that belongs to the class of quinoline carboxamides . It is a small molecule with potential anti-inflammatory properties .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been a topic of interest due to their reactivity as intermediates in the synthesis of quinoline analogues and their ring-expanded derivatives . A method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed .

Chemical Reactions Analysis

Quinoline-3-carboxamides have shown reactivity as intermediates in the synthesis of quinoline analogues and their ring-expanded derivatives . They have been used in various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

科学研究应用

Anticancer Activity

3-Quinolinecarbothioamide derivatives have shown promising results as anticancer agents . They exhibit anti-proliferative activities by inducing apoptosis in cancer cells. For instance, certain derivatives have been tested against cell lines like MCF-7 (breast cancer), CACO (colon cancer), HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal cancer), showing good activities compared to the standard drug Doxorubicin . These compounds can trigger cell death by down-regulating Bcl-2 and up-regulating BAX and Caspase-3, which are key players in the apoptotic pathway .

Pim-1 Kinase Inhibition

The Pim-1 kinase is a protein kinase involved in cell survival and proliferation, making it a target for cancer therapy. 3-Quinolinecarbothioamide derivatives have been found to inhibit Pim-1 kinase activity. One study reported that a particular derivative, compound 3e, was the most active, with an inhibition percentage of 82.27% and an IC50 value of 0.11, indicating its potential as a Pim-1 kinase inhibitor .

Selective Cytotoxicity

In the quest for cancer treatments, it’s crucial to find compounds that are selectively cytotoxic to cancer cells while sparing normal cells. 3-Quinolinecarbothioamide derivatives have been evaluated for their cytotoxic effects, showing high selectivity for cancer cells with IC50 values greater than 113 μM for normal human cells (WI-38), which suggests a lower risk of general toxicity .

Oral Bioavailability

The pharmacokinetic properties of a drug are vital for its success as a therapeutic agent. The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 3-Quinolinecarbothioamide derivatives has been assessed in silico, revealing that the most potent compounds are orally bioavailable without penetrating the blood–brain barrier. This makes them suitable candidates for oral administration in cancer therapy .

Synthetic Routes and Medicinal Significance

Quinoline and its derivatives, including 3-Quinolinecarbothioamide, are significant in medicinal chemistry due to their broad spectrum of bioactivity. They have been synthesized through traditional and green synthetic approaches, highlighting their importance in creating sustainable chemical processes .

Broad Spectrum of Bioactivity

Quinoline derivatives are known for their wide range of biological responses. They have been used in drug discovery programs for their anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities. This broad spectrum makes 3-Quinolinecarbothioamide a versatile compound in medicinal chemistry research .

作用机制

Target of Action

The primary target of 3-Quinolinecarbothioamide is S100A9 , a molecule expressed on the surface of various monocyte populations in the peripheral blood . S100A9 plays a crucial role in promoting inflammation and interacts with pro-inflammatory receptors .

Mode of Action

3-Quinolinecarbothioamide, like other quinoline-3-carboxamides, activates natural killer (NK) cells via the aryl hydrocarbon receptor and increases their DNAM-1 cell surface expression . This activation improves the cytotoxicity of NK cells against certain types of cells and augments their immunoregulatory functions . The immunosuppressive effect of activated NK cells is due to decreasing MHC class II antigen presentation .

Biochemical Pathways

The compound affects the DDR pathway, which is crucial for radiosensitizing cancer cells . It targets the ATM kinase, a key mediator of the DDR pathway . The compound’s interaction with this pathway leads to the inhibition of kinases that cancer cells exploit for their survival .

Pharmacokinetics

These studies suggest that quinoline-3-carboxamides are orally bioavailable without blood-brain barrier penetration . .

Result of Action

The compound’s action results in the suppression of CNS autoimmunity and strengthening of tumor surveillance . It also shows promising anti-proliferative activities against selected cancer cell lines .

未来方向

属性

IUPAC Name |

quinoline-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAXSPIOGDQKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-3-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Hydroxy-3-{5-[(methylsulfonyl)amino]-3-phenylpyrazolyl}thiolan-1-one](/img/structure/B2932964.png)

![2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2932965.png)

![[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2932969.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2932973.png)

![7-hydroxy-9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[(Ethylamino)methyl]phenol](/img/structure/B2932976.png)

![4-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2932977.png)

![(9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2932980.png)

![2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol](/img/structure/B2932981.png)